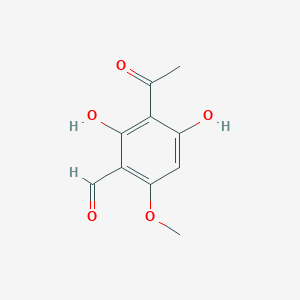
3-Acetyl-2,4-dihydroxy-6-methoxybenzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Acetyl-2,4-dihydroxy-6-methoxybenzaldehyde is an organic compound with the molecular formula C10H10O5 It is a derivative of benzaldehyde, characterized by the presence of acetyl, dihydroxy, and methoxy functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-2,4-dihydroxy-6-methoxybenzaldehyde typically involves the acetylation of 2,4-dihydroxy-6-methoxybenzaldehyde. One common method is the Friedel-Crafts acylation reaction, where an acetyl group is introduced to the aromatic ring using acetyl chloride (CH3COCl) and a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
3-Acetyl-2,4-dihydroxy-6-methoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Major Products Formed
Oxidation: 3-Acetyl-2,4-dihydroxy-6-methoxybenzoic acid.
Reduction: 3-Acetyl-2,4-dihydroxy-6-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3-Acetyl-2,4-dihydroxy-6-methoxybenzaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It has been studied for its potential antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, fragrances, and other specialty chemicals.
作用机制
The mechanism of action of 3-Acetyl-2,4-dihydroxy-6-methoxybenzaldehyde involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and chelate metal ions. The compound’s antimicrobial properties are believed to result from its ability to disrupt microbial cell membranes and inhibit essential enzymes.
相似化合物的比较
Similar Compounds
Vanillin (4-Hydroxy-3-methoxybenzaldehyde): Similar structure but lacks the acetyl group.
Syringaldehyde (4-Hydroxy-3,5-dimethoxybenzaldehyde): Contains an additional methoxy group compared to 3-Acetyl-2,4-dihydroxy-6-methoxybenzaldehyde.
Protocatechualdehyde (3,4-Dihydroxybenzaldehyde): Lacks the methoxy and acetyl groups.
Uniqueness
This compound is unique due to the presence of both acetyl and methoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
生物活性
3-Acetyl-2,4-dihydroxy-6-methoxybenzaldehyde is a compound belonging to the class of aromatic aldehydes, known for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, antioxidant, anti-inflammatory, and anticancer activities, supported by relevant research findings and data.
- Molecular Formula : C10H10O4
- Molecular Weight : 194.19 g/mol
- CAS Number : 918814-61-6
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effective inhibition of growth.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 50 µg/mL |
| Escherichia coli | 30 µg/mL |
| Candida albicans | 40 µg/mL |
The compound's effectiveness against these pathogens suggests potential applications in developing new antimicrobial agents .
Antioxidant Activity
The antioxidant potential of this compound has been evaluated using various assays. It demonstrates a strong ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases.
| Assay Method | IC50 Value (µg/mL) |
|---|---|
| DPPH Radical Scavenging | 25 |
| ABTS Radical Scavenging | 30 |
| Ferric Reducing Antioxidant Power | 20 |
These results indicate that the compound can effectively neutralize free radicals, contributing to its protective effects against oxidative damage .
Anti-inflammatory Activity
Studies have shown that this compound can inhibit inflammatory pathways. It reduces the production of pro-inflammatory cytokines in vitro.
Case Study :
In a study involving lipopolysaccharide (LPS)-stimulated macrophages, treatment with this compound resulted in a significant decrease in TNF-alpha and IL-6 levels, indicating its potential as an anti-inflammatory agent .
Anticancer Activity
The anticancer properties of this compound have been explored in various cancer cell lines. It has shown cytotoxic effects against breast (MCF-7) and colon (HT-29) cancer cells.
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 | 15 |
| HT-29 | 20 |
The mechanism of action appears to involve induction of apoptosis and cell cycle arrest in cancer cells . Further research is needed to fully elucidate the molecular pathways involved.
The biological activity of this compound is attributed to its structural features. The hydroxyl groups are capable of forming hydrogen bonds with biological macromolecules, enhancing interaction with target proteins. Additionally, the acetyl group may undergo metabolic transformations leading to the formation of active metabolites .
属性
CAS 编号 |
497949-65-2 |
|---|---|
分子式 |
C10H10O5 |
分子量 |
210.18 g/mol |
IUPAC 名称 |
3-acetyl-2,4-dihydroxy-6-methoxybenzaldehyde |
InChI |
InChI=1S/C10H10O5/c1-5(12)9-7(13)3-8(15-2)6(4-11)10(9)14/h3-4,13-14H,1-2H3 |
InChI 键 |
CXTZKQUXRKWMNA-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=C(C(=C(C=C1O)OC)C=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















